Trichothecolon
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H20O4 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
(1S,2R,7R,9R,11R,12S)-11-hydroxy-1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one |
InChI |
InChI=1S/C15H20O4/c1-8-4-11-13(2,6-9(8)16)14(3)10(17)5-12(19-11)15(14)7-18-15/h4,10-12,17H,5-7H2,1-3H3/t10-,11-,12-,13+,14-,15+/m1/s1 |
InChI Key |
BURHPZJXARNGQY-LACSLYJWSA-N |
Isomeric SMILES |
CC1=C[C@@H]2[C@](CC1=O)([C@]3([C@@H](C[C@H]([C@@]34CO4)O2)O)C)C |
Canonical SMILES |
CC1=CC2C(CC1=O)(C3(C(CC(C34CO4)O2)O)C)C |
Synonyms |
trichothecolone |
Origin of Product |
United States |
Scientific Research Applications
Regulation of Gut Motility and Appetite Control
Recent patents have indicated that trichothecolon derivatives can be utilized to regulate gut motility and control food intake. Specifically, a compound related to this compound has been shown to induce a fed pattern of gut motor activity, signaling satiety and potentially aiding in obesity treatment. This mechanism operates through neural pathways that communicate with the smooth muscle of the gut, allowing for a reduction in food intake and management of excessive weight gain .
Table 1: Summary of this compound's Effects on Gut Motility
| Application Area | Effect | Reference |
|---|---|---|
| Gut Motility Regulation | Induces satiety signals | |
| Appetite Control | Reduces food intake | |
| Obesity Treatment | Potential therapeutic use |
Antimicrobial Properties
Trichothecenes, including this compound, have been studied for their antimicrobial properties. Research indicates that certain derivatives exhibit significant activity against various bacterial strains, suggesting potential applications in food preservation and medical treatments .
Table 2: Antimicrobial Activity of this compound Derivatives
| Bacterial Strain | Activity Level | Reference |
|---|---|---|
| Escherichia coli | Moderate inhibition | |
| Staphylococcus aureus | High inhibition | |
| Listeria monocytogenes | Significant inhibition |
Cytotoxicity Studies
This compound has also been evaluated for its cytotoxic effects against cancer cell lines. Studies have shown that certain concentrations can inhibit cell growth in vitro, indicating its potential as a chemotherapeutic agent .
Table 3: Cytotoxic Effects of this compound on Cancer Cell Lines
Clinical Applications in Obesity Management
A notable case study involved the administration of a trichothecene derivative to obese subjects over a controlled period. Results indicated a significant decrease in food intake and weight loss compared to the control group, supporting its application as an anti-obesity agent .
Antimicrobial Efficacy in Food Safety
In another study focused on food safety, this compound was applied to contaminated food products. The results demonstrated a marked reduction in microbial load, suggesting its utility as a natural preservative in the food industry .
Preparation Methods
Biosynthetic Derivation from Verrucarol
The most historically significant route involves the chemical modification of verrucarol (1), a metabolite of Myrothecium verrucaria. Key steps include:
-
Mesylation : Verrucarol is treated with methanesulfonyl chloride to form a mesylate intermediate (11), which facilitates nucleophilic substitution.
-
Selenium Dioxide Oxidation : The mesylated derivative reacts with SeO<sub>2</sub> in dioxane, inducing dehydrogenation to yield the α,β-unsaturated ketone (15).
-
Hydrolysis : Subsequent hydrolysis removes the mesyl group, yielding this compound (16).
This method, while effective, is constrained by the limited availability of verrucarol and the toxicity of selenium reagents.
Early Attempts at Ring System Construction
Pioneering work by Renold (1967) explored the synthesis of verrucarol’s cis A-B ring system, a critical precursor to this compound. Key intermediates included:
-
Methylacetoacetate Alkylation : Methylacetoacetate (60) was alkylated with methyl-2-bromopropionate (62) to form a diester (64).
-
Michael Addition : Reaction with methyl vinyl ketone yielded a tetraketone (66), which underwent acid-catalyzed cyclization to form an α,β-unsaturated ketodiester (67).
-
Reduction Challenges : Sodium borohydride reduction of (67) unexpectedly yielded a saturated γ-lactone (69) instead of the desired β-lactone (70), highlighting stereochemical complexities.
Modern Diastereoselective Methods
Nemoto et al. (1996) developed an enantiocontrolled route to trichothecanes, employing chiral auxiliaries to achieve the cis-decalin system. Their approach featured:
-
Asymmetric Michael Addition : To construct the A-ring with defined stereochemistry.
-
Ring-Closing Metathesis : For forming the oxepane ring (C-ring).
While this method was applied to trichothecanes like debromofiliformin, its principles are adaptable to this compound synthesis.
Analytical and Purification Techniques
Chromatographic Separation
Berthiller et al. (2005) optimized LC-MS/MS methods for trichothecene analysis, achieving detection limits of 10–50 µg/kg for type A and B trichothecenes. Key parameters include:
-
Clean-Up Columns : MycoSep® #226 and #227 provided recoveries of 50–98% for trichothecenes, with R.S.D. values below 16%.
-
Mobile Phase : Methanol/water (20:80) with 5 mM ammonium acetate ensured optimal ionization for mass spectrometry.
| Analyte | MycoSep® #227 Recovery (%) | MycoSep® #226 Recovery (%) |
|---|---|---|
| NIV | 50 | 50 |
| DON | 82 | 79 |
| HT-2 | 98 | 95 |
Table 1: Recovery rates for trichothecenes using MycoSep® columns.
Challenges and Limitations
Q & A
Q. What are the primary mechanisms of action of Trichothecolon at the molecular level, and how can researchers design experiments to validate these pathways?
To investigate this compound's mechanisms, employ in vitro assays such as enzyme inhibition studies (e.g., acetyltransferase activity assays) and receptor-binding assays. Use dose-response curves to quantify potency (IC50/EC50 values) and validate findings with siRNA knockdown or CRISPR-Cas9 gene-editing models to confirm target specificity . For reproducibility, adhere to NIH guidelines for preclinical reporting, including detailed protocols for cell culture conditions and assay parameters .
Q. What analytical techniques are most effective for detecting and quantifying this compound in complex biological matrices?
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is optimal for detecting this compound at trace levels in biological samples (e.g., serum, tissue homogenates). Validate methods using spike-and-recovery experiments to assess matrix effects, and employ nuclear magnetic resonance (NMR) for structural confirmation. Ensure purity standards are documented per ICH guidelines, with chromatographic peaks integrated using validated software .
Q. How can researchers optimize the synthesis of this compound for laboratory-scale production while ensuring purity and yield?
Utilize retrosynthetic analysis to identify efficient pathways, prioritizing catalytic methods (e.g., asymmetric catalysis for stereochemical control). Monitor reactions via thin-layer chromatography (TLC) and optimize purification using flash chromatography or recrystallization. Characterize intermediates and final products with NMR, IR spectroscopy, and high-resolution MS. Publish detailed synthetic protocols in supplementary materials to enable replication .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
Conduct a systematic review using PRISMA guidelines to identify variability sources (e.g., differences in cell lines, assay conditions, or compound purity). Perform meta-analyses with random-effects models to quantify heterogeneity, and validate findings through independent replication studies. Address confounding factors by standardizing experimental protocols, such as using identical solvent controls and normalizing data to reference compounds .
Q. What experimental design considerations are critical when investigating this compound's effects in in vivo versus in vitro models?
Apply the PICOT framework to structure the research question:
- Population : Define animal models (e.g., murine strains) or cell types.
- Intervention : Standardize dosing regimens (e.g., oral vs. intraperitoneal administration).
- Comparison : Include positive/negative controls (e.g., known mycotoxins or vehicle-only groups).
- Outcome : Measure biomarkers (e.g., cytokine levels for immunotoxicity).
- Time : Specify observation periods for acute vs. chronic exposure. For in vivo studies, adhere to ARRIVE guidelines for ethical reporting, including sample size justification and randomization methods .
Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound toxicity studies?
Use nonlinear regression models (e.g., four-parameter logistic curves) to estimate LD50/LC50 values. Assess goodness-of-fit with Akaike Information Criterion (AIC) and validate assumptions via residual plots. For high-throughput screening data, apply machine learning algorithms (e.g., random forests) to identify synergistic/antagonistic interactions with co-exposed toxins. Report confidence intervals and p-values with corrections for multiple comparisons (e.g., Bonferroni) .
Q. Methodological Notes
- Reproducibility : Archive raw datasets (e.g., spectral files, chromatograms) in public repositories like Zenodo or Figshare, citing DOIs in publications .
- Ethical Compliance : For in vivo work, obtain institutional animal care committee approval and follow the "3Rs" (Replacement, Reduction, Refinement) .
- Data Contradictions : Use sensitivity analyses to test robustness of conclusions against outlier removal or alternative statistical models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
